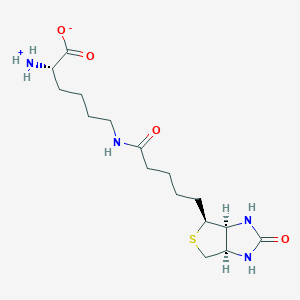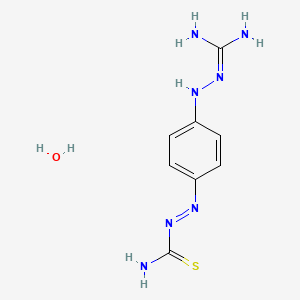
Biocytin
説明
Biocytin is an amide formed from the vitamin biotin and the amino acid L-lysine . It occurs naturally in blood serum and urine as an intermediate in the metabolism of biotin . It acts as a coenzyme .
Synthesis Analysis
Biocytin has been used as a histological dye to stain nerve cells . It is introduced into neurons via intracellular injection during simultaneous electrophysiological recordings . This allows researchers to correlate the structural and functional properties of recorded cells .Molecular Structure Analysis
Biocytin is a chemical compound that is an amide formed from the vitamin biotin and the amino acid L-lysine . It is an intermediate in the metabolism of biotin .Chemical Reactions Analysis
Biocytin has been observed to be easily transported across gap junctions, a process called dye coupling . This property allows the extent of gap junctional coupling between neurons to be assessed .Physical And Chemical Properties Analysis
Biocytin has a molecular weight of 372.48 g/mol . It is a solid substance that is soluble in water up to 50 mM when mildly heated .科学的研究の応用
Protein Labeling & Crosslinking
Biocytin is utilized in protein labeling and crosslinking due to its primary amine, which can be crosslinked to proteins and material surfaces using various crosslinkers . This application is crucial for assays or affinity purification methods involving avidin or streptavidin probes and resins.
Control Reagent in Biotin Assay Methods
As a lysine derivative, Biocytin functions as a biotin-tagged amino acid. It’s potentially useful as a control or quenching reagent in biotin assay methods, providing a standard for comparison and ensuring assay accuracy .
Electrophysiological Studies
Biocytin is used in electrophysiological studies to reveal both the electrophysiological and morphological properties of neurons. This is achieved by single-cell labeling combined with whole-cell patch-clamp recording, allowing detailed analysis of neuronal function .
Morphological Analysis of Neurons
The compound is also instrumental in post hoc procedures to reveal the architecture and morphology of neurons. This includes analyzing dendritic length, number of intersections, and spine density, which are essential for understanding neuronal structure and connectivity .
Neurobiological Research
In neurobiology, Biocytin’s ability to label individual neurons is invaluable. It helps in uncovering defects in action potentials and dendritic spines, contributing to the understanding of neurological disorders and the development of therapeutic strategies .
Immunochemical Assays
Biocytinylated antibodies have wide applications in immunochemical assays, especially where signal amplification is required. This characteristic leverages the high-affinity complex between avidin and biotin, making it a versatile tool in immunology research .
Tumor Targeting and Antiangiogenic Research
Biocytin has been identified in applications related to tumor targeting and antiangiogenic research. For example, Chlorotoxin (Cltx) isolated from scorpion venom, which is an established tumor-targeting and antiangiogenic peptide, can be linked with Biocytin for targeted therapeutic applications .
Construction of Long-Chain and Trifunctional Biotinylation Reagents
Biocytin contains a primary amine in its valeric acid chain, which provides the backbone for constructing long-chain and trifunctional biotinylation reagents. These reagents have significant implications in developing advanced biotinylation techniques for various research applications .
作用機序
Target of Action
Biocytin is an adduct of lysine and biotin . Its primary targets are enzymes that require biotin as a coenzyme, such as carboxylases . These enzymes play crucial roles in various metabolic reactions in the cell, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Mode of Action
Biocytin acts as a coenzyme . It is hydrolyzed by biotinidase, which acts on peptide-incorporated biotin or free biotin . This interaction with its targets leads to the activation of the aforementioned metabolic reactions .
Biochemical Pathways
Biocytin is involved in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It plays a crucial role in the functioning of enzymes that transport carboxyl units and fix carbon dioxide . The affected pathways lead to various downstream effects, including the synthesis of glucose, fatty acids, and certain amino acids .
Pharmacokinetics
The pharmacokinetics of biocytin involve its absorption, distribution, metabolism, and excretion (ADME). Ingested protein-bound forms of biotin are first broken down by gastrointestinal proteases and peptidases to biocytin and biotin-oligopeptides . These products are then further processed in the intestinal lumen to release free biotin . The effective half-life of biotin and biotin metabolites has been studied to understand the time taken for the biotin concentration to fall below a series of thresholds .
Result of Action
The action of biocytin results in the activation of critical metabolic reactions in the cell . It has been used to label neurons, medium spiny neurons, and optic nerves . An analysis of action potentials and neuronal morphology, including the dendritic length, number of intersections, and spine density of biocytin-labeled neurons, has been performed .
Action Environment
The action, efficacy, and stability of biocytin can be influenced by various environmental factors. For instance, the presence of endogenous biotin in serum can potentially interfere with streptavidin-biotin-based assays . Moreover, the ability to synthesize biotin de novo is confined to microorganisms and plants, while humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora .
将来の方向性
Biocytin has been used in scientific research as a histological stain for nerve cells . It has many applications in neurobiology, including revealing the electrophysiological and morphological properties of the same neuron . Future research may continue to explore these applications and develop new methodologies for using biocytin .
特性
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24)/t10-,11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQMYDQNMFBZNA-MNXVOIDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973172 | |
| Record name | Biocytin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Biocytin | |
CAS RN |
576-19-2 | |
| Record name | Biocytin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biocytin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biocytin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOCYTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6D6147J22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 - 246 °C | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is biocytin and how does it interact with its target?
A1: Biocytin is a chemical compound formed from the vitamin biotin and the amino acid L-lysine via an amide bond. [, , ] It exhibits high affinity for avidin, a protein found in egg whites, forming a strong non-covalent bond. This interaction is widely used in biological research for various applications, such as affinity purification and labeling. [, , , ]
Q2: How does biocytin enter cells and what are the downstream effects?
A2: Biocytin can be injected intracellularly into neurons using techniques like iontophoresis or pressure injection. [, , , , , ] It is taken up by neurons and transported anterogradely down axons, enabling the visualization of neuronal pathways. [, , , , ] Biocytin labeling has revealed the morphology of various neuronal populations and their projections in different brain regions. [, , , , , , , , ]
Q3: Can biocytin be used to study synaptic connections?
A3: Yes, biocytin labeling combined with electron microscopy has revealed the formation of synapses. For example, biocytin-labeled mossy fiber boutons were observed forming synapses with granule cell dendrites in the dentate gyrus of rats after kainic acid-induced status epilepticus. [, ] Similarly, biocytin labeling in combination with immunogold labeling for neurotransmitters like GABA and tyrosine hydroxylase has allowed for the identification of synaptic inputs onto physiologically characterized neurons in rat frontal cortex. []
Q4: What is the molecular formula and weight of biocytin?
A4: The molecular formula of biocytin is C16H28N4O6S, and its molecular weight is 396.48 g/mol.
Q5: What spectroscopic techniques are useful for characterizing biocytin?
A5: Several spectroscopic techniques can be used to characterize biocytin and its derivatives. Infrared (IR) spectroscopy can identify functional groups present in the molecule. [, ] Sum-frequency generation (SFG) spectroscopy, a surface-sensitive technique, can provide information about the orientation and conformation of biocytin molecules adsorbed on surfaces. [, ] This technique has been particularly useful in studying the interaction of biocytin with avidin. [, ]
Q6: Is biocytin compatible with different fixation and staining procedures?
A7: Biocytin is compatible with various fixation and staining protocols commonly used in neuroscience research. [, , , , , , ] For example, it can be fixed with Zamboni's fixative or paraformaldehyde. [, ] Biocytin can be visualized using avidin conjugated to horseradish peroxidase, fluorescent labels like Texas Red, or silver-gold intensified DAB staining for both light and electron microscopy. [, , , , , , ]
Q7: What are the applications of biocytin in studying enzymatic activity?
A9: Biocytin is used to study the activity and specificity of biotinidase. [, , ] Researchers can synthesize biocytin derivatives and assess their susceptibility to hydrolysis by biotinidase, providing insights into the enzyme's substrate specificity. [] This information is valuable for understanding biotin metabolism and diagnosing biotinidase deficiency. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















